1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Overview

Description

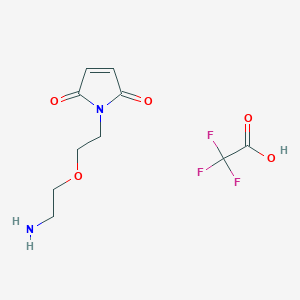

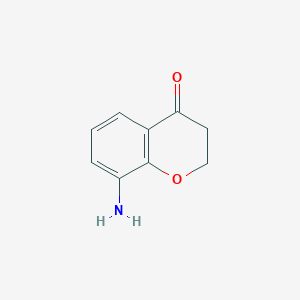

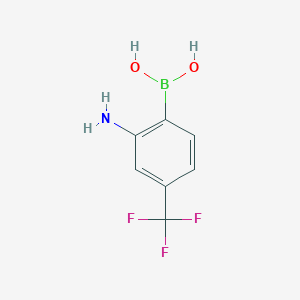

The compound “1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The compound also contains an aminoethoxy group and a trifluoroacetate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the aminoethoxy group, and the trifluoroacetate group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the pyrrole ring might undergo electrophilic substitution, and the trifluoroacetate group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and trifluoroacetate groups could increase its solubility in polar solvents .Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications for 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Pharmaceutical Development: The compound, being a β-diketone derivative, is significant in pharmaceutical research due to its presence in many biologically active compounds. It has potential applications in the treatment of various pathological disorders such as cardiovascular diseases, liver diseases, hypertension, obesity, diabetes, neurological disorders, inflammation, skin diseases, fibrosis, and arthritis .

Cancer Therapy: β-diketones are known for their antioxidant properties, which are associated with their enol tautomers. This particular compound could be explored for its anti-cancer properties, given that similar structures have shown activity inhibiting the growth and proliferation of various cancers, including colon, mammary, lung, prostate, neuroblastoma, and skin cancers .

Organic Synthesis Intermediates: The compound can serve as an intermediate in chemical synthesis, especially in the formation of C–C bonds. It could be utilized in methodologies such as Claisen condensation, hydration of alkynones, and decarboxylative coupling, which are pivotal in the synthesis of complex organic molecules .

Biocatalysis: In the field of biocatalysis, this compound could be involved in the development of new catalytic processes that are more environmentally friendly and cost-effective. Its role in the synthesis of 1,3-diketones using biocatalytic methods could be of particular interest .

Organocatalysis: The compound’s potential in organocatalysis, which involves the acceleration of chemical reactions by small organic molecules, is another area of application. It could be part of the research for new organocatalytic methods that provide greater selectivity and efficiency .

Metal-Based Catalysis: Research into metal-based catalysis could also benefit from this compound, especially in the preparation of branched β-dicarbonyl compounds. Its application in α-functionalization of non-substituted 1,3-diketones to create complex molecular architectures is a possibility .

Antioxidant Research: Given the antioxidant capabilities of β-diketones, this compound could be studied for its potential use in antioxidant therapies. Its efficacy in combating oxidative stress-related conditions could be a significant area of research .

Diabetes and Dementia Treatment: The compound’s structural similarity to other β-diketones that have shown promise in treating diabetes and dementia suggests that it could be investigated for similar therapeutic applications. Its role in managing blood sugar levels and cognitive function could be explored .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHVUJSQURGBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate | |

CAS RN |

131274-17-4 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[2-(2-aminoethoxy)ethyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131274-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)

![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)

![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)